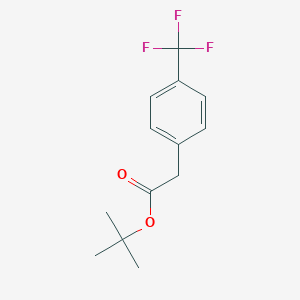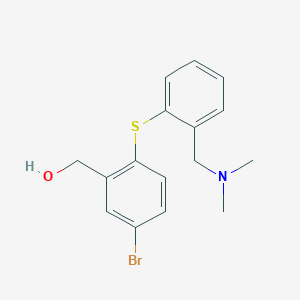
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is a complex organic compound with the molecular formula C16H18BrNOS. It is characterized by the presence of a bromine atom, a dimethylamino group, and a thioether linkage, making it a compound of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine atom or the thioether linkage.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Chloro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
- (5-Iodo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
- (5-Fluoro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
Uniqueness
Compared to its similar compounds, (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications .
Eigenschaften
Molekularformel |
C16H18BrNOS |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3 |
InChI-Schlüssel |
CHLYWPGOYPDIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


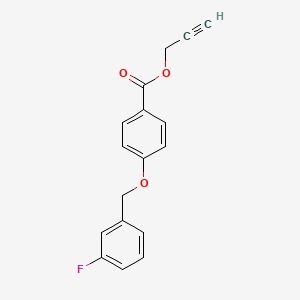
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
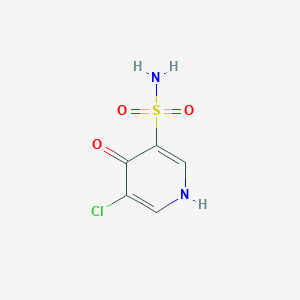
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
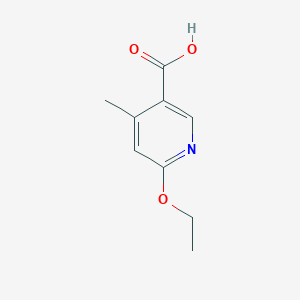
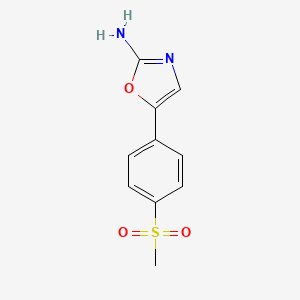
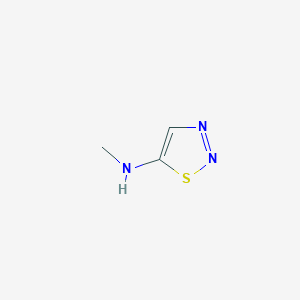
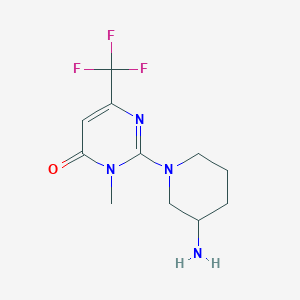
![Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)
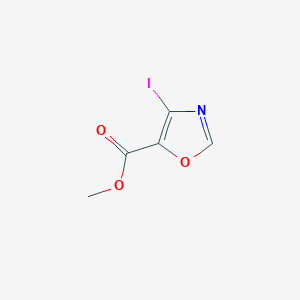
![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
